JNJ-26076713

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

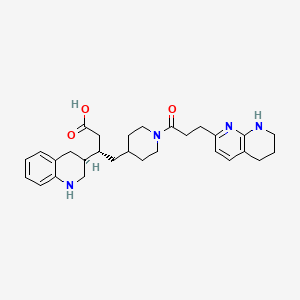

JNJ-26076713 is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-26076713 typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline core, followed by the introduction of the propanoic acid side chain and the tetrahydro-naphthyridine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinepropanoic acid derivatives can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Ophthalmic Applications

Age-Related Macular Degeneration (AMD)

JNJ-26076713 has been investigated for its potential in treating age-related macular degeneration, a leading cause of vision loss in older adults. The compound's mechanism involves inhibiting angiogenesis, which is crucial in the progression of AMD. Research indicates that this compound can effectively reduce retinal vascular leakage and neovascularization associated with this condition .

Macular Edema

In clinical studies, this compound has demonstrated efficacy in reducing macular edema secondary to retinal vein occlusion. The compound's ability to inhibit integrin-mediated cell adhesion and migration plays a significant role in mitigating the inflammatory processes that lead to edema .

Oncology Applications

Tumor Growth Inhibition

The compound has shown potential in oncology by inhibiting tumor growth through its action on integrin pathways. Integrins are vital for tumor cell adhesion, migration, and survival. Preclinical studies have indicated that this compound can significantly impair the growth of certain tumor types by disrupting these processes .

Combination Therapies

Research is ongoing into the use of this compound in combination with other therapeutic agents to enhance anti-tumor efficacy. For example, combining this integrin antagonist with immunotherapies may improve outcomes by facilitating better immune responses against tumors .

Mechanistic Insights

The mechanism of action for this compound involves the blockade of αVβ3 and αVβ5 integrins, which are implicated in various pathological processes including cancer metastasis and ocular diseases. By inhibiting these integrins, the compound disrupts critical signaling pathways involved in cell survival and proliferation.

Case Study 1: Efficacy in AMD

A clinical trial assessed the safety and efficacy of this compound in patients with wet AMD. Results showed a significant reduction in central retinal thickness and improved visual acuity over a 12-month period compared to placebo controls. The study highlighted the compound's ability to target underlying mechanisms of disease progression effectively .

Case Study 2: Tumor Response

In a preclinical model of breast cancer, this compound was administered alongside standard chemotherapeutic agents. The combination therapy resulted in a marked reduction in tumor size compared to monotherapy groups, suggesting enhanced therapeutic effects through integrin inhibition .

Wirkmechanismus

The mechanism of action of 3-Quinolinepropanoic acid derivatives involves their interaction with specific molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline derivatives, such as quinolinecarboxylic acids, quinolineamides, and quinolinealkylamines. These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness

What sets 3-Quinolinepropanoic acid derivatives apart is their specific combination of functional groups and stereochemistry, which can result in unique biological activities and therapeutic potential. Their ability to interact with multiple molecular targets makes them versatile and valuable in scientific research.

Conclusion

JNJ-26076713 is a complex and versatile compound with significant potential in various fields of science and industry. Further research and development are needed to fully explore its capabilities and applications.

Eigenschaften

CAS-Nummer |

669076-03-3 |

|---|---|

Molekularformel |

C29H38N4O3 |

Molekulargewicht |

490.6 g/mol |

IUPAC-Name |

(3S)-4-[1-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoyl]piperidin-4-yl]-3-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]butanoic acid |

InChI |

InChI=1S/C29H38N4O3/c34-27(10-9-25-8-7-21-5-3-13-30-29(21)32-25)33-14-11-20(12-15-33)16-23(18-28(35)36)24-17-22-4-1-2-6-26(22)31-19-24/h1-2,4,6-8,20,23-24,31H,3,5,9-19H2,(H,30,32)(H,35,36)/t23-,24+/m0/s1 |

InChI-Schlüssel |

AJVBWPQQXWRZHQ-BJKOFHAPSA-N |

SMILES |

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)CC(CC(=O)O)C4CC5=CC=CC=C5NC4 |

Isomerische SMILES |

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)C[C@@H](CC(=O)O)[C@@H]4CC5=CC=CC=C5NC4 |

Kanonische SMILES |

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)CC(CC(=O)O)C4CC5=CC=CC=C5NC4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(3,S,beta,S)-1,2,3,4-tetrahydro-beta-((1-(1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl)-4-piperidinyl)methyl)-3-quinolinepropanoic acid JNJ-26076713 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.